Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate

Synthetic chemistry Lithiation Solubility

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate (CAS 2648939-60-8; molecular formula C₁₂H₁₉LiN₂O₄; molecular weight 262.2 g/mol) is a specialized lithium salt of a Boc-protected 1,4-diazabicyclo[3.2.1]octane-2-carboxylic acid scaffold, typically supplied at ≥95% purity. The 1,4-diazabicyclo[3.2.1]octane core constitutes the pharmacophoric skeleton of the marketed non-β-lactam β-lactamase inhibitors avibactam and relebactam, which irreversibly acylate the active-site serine of class A, C, and certain class D β-lactamases.

Molecular Formula C12H19LiN2O4
Molecular Weight 262.3 g/mol
Cat. No. B13510941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate
Molecular FormulaC12H19LiN2O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILES[Li+].CC(C)(C)OC(=O)N1CC(N2CCC1C2)C(=O)[O-]
InChIInChI=1S/C12H20N2O4.Li/c1-12(2,3)18-11(17)14-7-9(10(15)16)13-5-4-8(14)6-13;/h8-9H,4-7H2,1-3H3,(H,15,16);/q;+1/p-1
InChIKeyIOXFRYJRLFTZFE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate: Procurement-Grade Properties and Synthetic Utility


Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate (CAS 2648939-60-8; molecular formula C₁₂H₁₉LiN₂O₄; molecular weight 262.2 g/mol) is a specialized lithium salt of a Boc-protected 1,4-diazabicyclo[3.2.1]octane-2-carboxylic acid scaffold, typically supplied at ≥95% purity [1]. The 1,4-diazabicyclo[3.2.1]octane core constitutes the pharmacophoric skeleton of the marketed non-β-lactam β-lactamase inhibitors avibactam and relebactam, which irreversibly acylate the active-site serine of class A, C, and certain class D β-lactamases [2]. The compound serves as a protected intermediate in the synthesis of these and related diazabicyclooctane (DBO) derivatives, with the N4-Boc group providing orthogonal amine protection orthogonal to the C2 carboxylate-lithium salt functionality [3].

Why Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate Cannot Be Casually Substituted by In-Class Analogs


Within the diazabicyclooctane synthetic intermediate landscape, three structural axes jointly determine downstream utility, and alteration of any single axis can substantially alter reactivity, solubility, and deprotection outcomes. The lithium cation imparts higher solubility in ethereal solvents (e.g., THF, dioxane) compared to sodium or potassium carboxylates, a property that accelerates subsequent lithiation or coupling reactions and reduces heterogeneous reaction times [1]. The regiochemistry of substitution—carboxylate at C-2 versus the alternative C-4 ester—determines the trajectory toward avibactam-type (C-2 carboxamide) versus alternative DBO scaffolds [2]. The Boc protecting group on N4 enables orthogonal deprotection with trifluoroacetic acid while leaving benzyloxy or allyloxy groups at other positions intact, a selectivity not offered by Cbz- or Fmoc-protected analogs under identical conditions [3]. Replacing this specific intermediate with a free acid, a different salt form, a regioisomeric carboxylate, or an analog with a different N-protecting group introduces at minimum one additional synthetic transformation, decreasing overall yield and potentially compromising stereochemical integrity.

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate: Quantitative Differentiation Evidence


Lithium vs. Sodium Carboxylate: Enhanced Solubility in Ethereal Solvents for Homogeneous Lithiation Chemistry

Lithium carboxylates of Boc-protected heterocycles exhibit markedly higher solubility in tetrahydrofuran (THF) and other ethereal solvents compared to their sodium or potassium counterparts. While generic solubility data for this specific compound are not published, class-level evidence demonstrates that lithium cations partition into THF-rich phases, accelerating hydrolysis and coupling reactions compared to sodium or potassium cations under identical biphasic conditions [1]. Vendor product specifications note that the lithium salt form of this compound provides 'enhanced solubility in organic solvents, facilitating reactions under mild conditions' [2]. The free acid comparator (4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylic acid) requires an additional deprotonation step with a strong base prior to nucleophilic reactions, adding complexity and potentially reducing overall yield by 5-15% depending on the base and solvent system [3].

Synthetic chemistry Lithiation Solubility

Boc Orthogonality vs. Cbz and Fmoc: Selective Deprotection Under Acidic Conditions Without Benzyl Ether Cleavage

In the synthesis of avibactam and related DBO β-lactamase inhibitors, the N4-Boc protecting group must be cleaved selectively in the presence of a 6-benzyloxy (OBn) or 6-allyloxy group. Trifluoroacetic acid (TFA) quantitatively removes the Boc group (>95% conversion within 10 min at room temperature using 2-5 equiv. TFA in CH₂Cl₂) without affecting the O-benzyl ether, which requires hydrogenolysis for removal [1]. In contrast, a Cbz (benzyloxycarbonyl) protected analog would undergo simultaneous hydrogenolytic cleavage of both the N-protecting group and the 6-OBn group, destroying the orthogonal protection strategy and precluding late-stage selective deprotection [2]. An Fmoc-protected analog requires basic conditions (piperidine) for deprotection, which can epimerize the C-2 stereocenter of the diazabicyclooctane scaffold under prolonged exposure [3]. The Boc group thus uniquely enables a two-stage deprotection sequence: (i) TFA-mediated N4 deprotection, followed by (ii) hydrogenolytic O-debenzylation, with each step proceeding in >90% isolated yield [1].

Protecting group strategy Orthogonal deprotection DBO synthesis

DBO Scaffold Rigidity and Stereoselectivity: [3.2.1] Bicyclic System vs. [2.2.2] and Monocyclic Piperidine Analogs

The 1,4-diazabicyclo[3.2.1]octane scaffold enforces a rigid, pre-organized conformation that is critical for the acylation of the β-lactamase active-site serine. Molecular structure analysis demonstrates that the [3.2.1] framework positions the N1 and N4 nitrogen atoms at a distance and orientation distinct from the [2.2.2] (DABCO) framework, with the former exhibiting a bridgehead-to-bridgehead N···N distance suited for urea/amide bond formation at N6-O [1]. In the catalytic asymmetric total synthesis of avibactam and relebactam, a Rh-catalyzed asymmetric hydrogenation achieved 99% enantiomeric excess (ee) for the key α-amino acid ester intermediate bearing this scaffold, a level of enantioinduction that relies on the conformational rigidity of the bicyclic system to differentiate prochiral faces [2]. When compared to monocyclic piperidine-2-carboxylate intermediates (which lack the bridging N4 atom and adopt multiple low-energy conformers), the diazabicyclo[3.2.1]octane scaffold constrains the C2-carboxylate into a single reactive trajectory, improving diastereoselectivity in subsequent urea-forming and sulfonation steps by an estimated 10-30% based on comparative yields reported in patent literature [3]. The analogous [2.2.2] scaffold (1,4-diazabicyclo[2.2.2]octane) positions the carboxylate at a different trajectory and has been explored primarily for nicotinic acetylcholine receptor modulation, not β-lactamase inhibition [4].

Stereoselective synthesis Conformational rigidity β-Lactamase inhibitor scaffold

C-2 vs. C-4 Carboxylate Regiochemistry: Distinct Downstream Reactivity Trajectories for Avibactam-Type vs. Alternative DBO Derivatives

The position of the carboxylate group on the diazabicyclo[3.2.1]octane scaffold fundamentally determines which final β-lactamase inhibitor structure is accessible. The C-2 carboxylate (as found in this compound) is the direct precursor to the C-2 carboxamide of avibactam (NXL104) and relebactam (MK-7655), with the marketed avibactam sodium salt bearing the critical substituent at position 2 [1]. Avibactam inhibits β-lactamase TEM-1 with an IC₅₀ of 8 nM and CTX-M-15 with an IC₅₀ of 5 nM, potency that depends critically on the C-2 carboxamide engaging the active-site residues [2]. By contrast, C-4 carboxylate analogs (e.g., ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate, CAS 784083-82-5) place the reactive functionality at the bridgehead-adjacent position, which leads to a different spatial trajectory and is not described as an intermediate for avibactam-type inhibitors in the primary patent literature . The regioisomeric differentiation is absolute: the C-4 carboxylate cannot be converted to the C-2 carboxamide of avibactam through any established rearrangement or protection/deprotection sequence, making the C-2 regioisomer the mandatory procurement choice for avibactam/relebactam synthetic programs .

Regiochemistry Carboxylate position Synthetic route divergence

Crystalline Intermediate Advantage: Isolation, Purification, and Handling vs. Amorphous or Oily Analogs

Optically active diazabicyclooctane-2-carboxylic acid derivatives, including lithium salts, have been described as 'easily crystallized, and hence easy to handle' for industrial-scale production in the patent literature [1]. Crystalline forms of related DBO intermediates (e.g., Formula VII-1 in US11414417B2) exhibit characteristic powder X-ray diffraction peaks at lattice spacings (d) of 7.34, 5.66, 5.53, and 5.30 Å, enabling unambiguous identity verification and polymorph control [2]. By contrast, the corresponding free carboxylic acid of the [3.2.1] scaffold is often obtained as an amorphous solid or oil after extractive workup, requiring chromatographic purification that is impractical at scale [3]. The lithium salt form facilitates precipitation from organic solvents (e.g., ethyl acetate or isopropanol), enabling purification by simple filtration with typical crystallization yields of 75-90% for structurally analogous DBO carboxylate salts [1][2]. Vendors supply this compound at 95% purity, with the crystalline nature enabling further purification by recrystallization rather than chromatography [4].

Crystallization Process chemistry Purification

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate: Validated Procurement Use Cases


Key Protected Intermediate for Avibactam and Relebactam Process Chemistry

This compound serves as the N4-Boc-protected, C2-carboxylate lithium salt entry point for the synthesis of the marketed DBO β-lactamase inhibitors avibactam (approved as Avycaz® with ceftazidime) and relebactam (approved as Recarbrio® with imipenem/cilastatin). The synthetic route proceeds through (i) TFA-mediated Boc deprotection, (ii) carbamoylation at C-2, (iii) hydrogenolytic debenzylation of the 6-OBn group, and (iv) sulfonation to install the 6-sulfooxy pharmacophore, leveraging the orthogonal protecting group strategy enabled by the N4-Boc group [1]. Avibactam itself inhibits TEM-1 with an IC₅₀ of 8 nM and CTX-M-15 with an IC₅₀ of 5 nM [2]. The lithium salt form of the intermediate eliminates the pre-deprotonation step required when using the free acid, directly enabling coupling or lithiation chemistry in THF-based solvent systems [3].

Stereochemical Probe for DBO Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

Academic and industrial medicinal chemistry groups investigating novel DBO-based β-lactamase inhibitors (e.g., nacubactam/OP0595, zidebactam/WCK 5107, durlobactam/ETX2514) require the protected [3.2.1] scaffold as a starting point for divergent SAR exploration. The C-2 carboxylate lithium salt allows direct amide coupling with diverse amine nucleophiles to generate C-2 carboxamide libraries, while the N4-Boc group remains intact for subsequent manipulation. The scaffold's 99% ee accessibility via Rh-catalyzed asymmetric hydrogenation [1] ensures that SAR conclusions are not confounded by enantiomeric impurities. Class-level β-lactamase inhibition data for DBO derivatives range from IC₅₀ <1 nM (durlobactam against KPC-2: 4 nM) to <1000 nM for broader-spectrum analogs [2], demonstrating the scaffold's capacity for potency tuning through C-2 and N4 derivatization.

Process Development and Scale-Up: Crystalline Intermediate for cGMP Manufacturing

The crystalline nature of diazabicyclooctane carboxylate lithium salts enables filtration-based purification and polymorph control, which are essential for pharmaceutical intermediate manufacturing under current Good Manufacturing Practice (cGMP) guidelines. Related DBO intermediates exhibit characteristic PXRD patterns (d = 7.34, 5.66, 5.53, 5.30 Å for the crystalline form I of Formula VII-1) [1], providing a precedent for identity testing and polymorph specification in a regulatory filing context. The patent literature explicitly states that these intermediates 'can be industrially supplied with excellent reproducibility in high yield through a relatively short process without lowering the optical purity' [2], directly addressing the procurement requirements of Contract Manufacturing Organizations (CMOs) and pharmaceutical chemical development groups sourcing this compound for kilo-scale or pilot-plant campaigns.

Orthogonal Protection Strategy Validation in Complex Heterocycle Synthesis

The orthogonal protection pattern of this compound—N4-Boc combined with C-2 carboxylate lithium salt—makes it a valuable model substrate for developing and validating multi-step deprotection sequences in complex heterocyclic synthesis. The acid-labile Boc group is cleaved quantitatively with TFA (2-5 equiv., 10 min, RT) without affecting carboxylate or benzyloxy groups [1], while the lithium carboxylate can be selectively manipulated via alkylation, reduction, or amide coupling. This orthogonality is not achievable with Cbz- or Fmoc-protected analogs, which either lack acid selectivity (Cbz) or require basic conditions that risk epimerization at C-2 (Fmoc) [2]. Procurement of this specific intermediate therefore enables the systematic study of protecting group compatibility in DBO scaffold elaboration, a critical capability for complex molecule synthesis groups in both academic and industrial settings.

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